![molecular formula C13H19NO B13887434 [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound, in particular, has a unique structure that includes a benzyl group, a methyl group, and a hydroxymethyl group attached to the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine ring with a benzyl halide in the presence of a base.
Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction. This can be achieved by reacting the pyrrolidine ring with a methyl halide in the presence of a base.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction. This can be achieved by reacting the pyrrolidine ring with formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, it can be converted to a halide using thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted pyrrolidines.
Substitution: Halide-substituted pyrrolidines.
科学研究应用
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical research.
Medicine: It is investigated for its potential therapeutic properties. Pyrrolidine derivatives have shown promise in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its stability and reactivity make it a valuable intermediate in industrial processes.
作用机制
The mechanism of action of [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzyl group and hydroxymethyl group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target proteins.
相似化合物的比较
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol can be compared with other similar compounds, such as:
[(2S)-1-benzyl-2-pyrrolidinyl]methanol: This compound lacks the methyl group, which can affect its reactivity and binding properties.
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which can influence its solubility and chemical reactivity.
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]amine: This compound has an amine group instead of a hydroxymethyl group, which can affect its basicity and nucleophilicity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
[(2S)-1-benzyl-2-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-13(11-15)8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3/t13-/m0/s1 |
InChI 键 |
LIGZPJRPJQVVNK-ZDUSSCGKSA-N |
手性 SMILES |
C[C@]1(CCCN1CC2=CC=CC=C2)CO |
规范 SMILES |
CC1(CCCN1CC2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
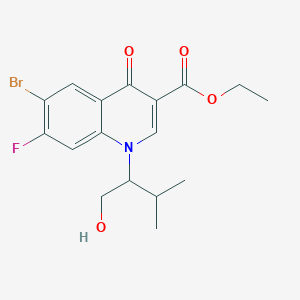
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
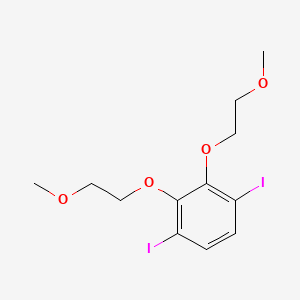
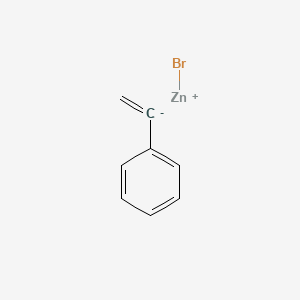


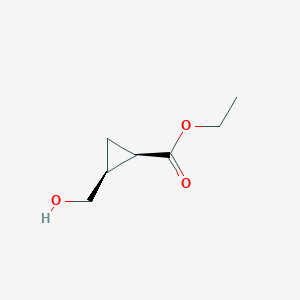



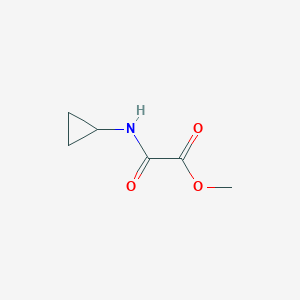
![1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine](/img/structure/B13887414.png)
